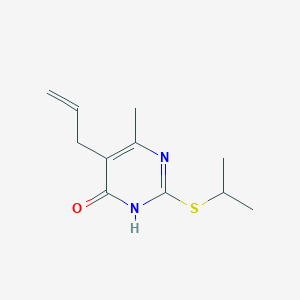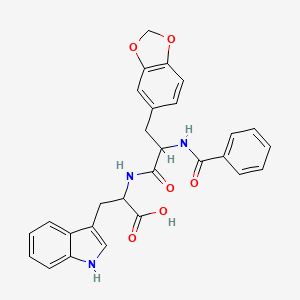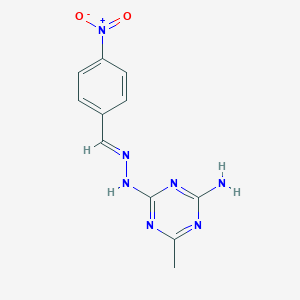
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone, also known as AITP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
Wirkmechanismus
The mechanism of action of 5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, memory, and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which improves cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is easy to synthesize and purify, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for research on 5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone. One direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study its potential use as an anti-inflammatory and antioxidant agent in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to determine the long-term effects and safety of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique structure and mechanism of action make it a potential candidate for the treatment of various diseases. Further studies are needed to determine its safety and efficacy, and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis method of 5-allyl-2-(isopropylthio)-6-methyl-4(3H)-pyrimidinone involves the reaction of 2-isopropylthio-6-methyl-4(3H)-pyrimidinone with allyl bromide in the presence of potassium carbonate. The reaction takes place in anhydrous acetone at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
4-methyl-2-propan-2-ylsulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-5-6-9-8(4)12-11(13-10(9)14)15-7(2)3/h5,7H,1,6H2,2-4H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPGQRZOHMOMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6101662.png)
![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)
![5-[(benzylthio)methyl]-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6101690.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)-N-methylbenzamide](/img/structure/B6101702.png)
![6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B6101711.png)

![1-(3-cyclohexen-1-ylmethyl)-5-(1,2-dimethyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101720.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methoxyphenyl)-1-pyrrolidinyl]pyridine](/img/structure/B6101733.png)
![2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101740.png)
![3-[(1H-indazol-6-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6101753.png)